molecular formula C10H11N3O B14427373 Pyrimido(1,2-a)benzimidazol-8-ol, 1,2,3,4-tetrahydro- CAS No. 79514-72-0

Pyrimido(1,2-a)benzimidazol-8-ol, 1,2,3,4-tetrahydro-

Cat. No.: B14427373
CAS No.: 79514-72-0
M. Wt: 189.21 g/mol
InChI Key: WCCGRYZDJUXZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido(1,2-a)benzimidazol-8-ol, 1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles.

Chemical Reactions Analysis

Types of Reactions

Pyrimido(1,2-a)benzimidazol-8-ol, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of pyrimido(1,2-a)benzimidazol-8-ol, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and interfere with DNA synthesis, leading to its antiviral and anticancer activities . The compound’s ability to bind to metal ions also plays a role in its biological effects .

Comparison with Similar Compounds

Pyrimido(1,2-a)benzimidazol-8-ol, 1,2,3,4-tetrahydro- is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Properties

CAS No.

79514-72-0

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-8-ol

InChI

InChI=1S/C10H11N3O/c14-7-2-3-9-8(6-7)12-10-11-4-1-5-13(9)10/h2-3,6,14H,1,4-5H2,(H,11,12)

InChI Key

WCCGRYZDJUXZKG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC3=C(N2C1)C=CC(=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.